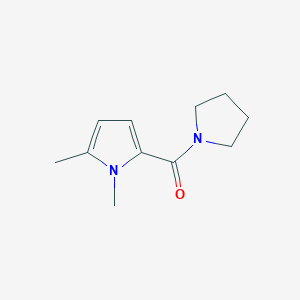
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide, also known as Br-MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. Br-MPA is a member of the pyrrole-2-carboxamide family of compounds and is known to exhibit potent biological activity.
Mécanisme D'action
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide exerts its biological effects by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), an essential cofactor in cellular metabolism. By inhibiting NAMPT, this compound reduces the levels of NAD+ in cells, leading to a decrease in cellular metabolism and energy production. This, in turn, leads to the induction of cell death in cancer cells and the protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce cell death in cancer cells by inhibiting NAMPT and reducing the levels of NAD+. Additionally, this compound has been shown to protect neurons from oxidative stress and improve cognitive function in animal models. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide is its potent biological activity. It has been shown to exhibit antitumor and neuroprotective effects in various animal models. Additionally, the synthesis method for this compound is relatively simple and can be performed in a laboratory setting. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide. One potential direction is the investigation of its use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, the development of analogs of this compound with improved potency and selectivity could lead to the development of novel therapeutic agents for cancer and other diseases.
Méthodes De Synthèse
The synthesis of 4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide involves the reaction of cyclopentylamine with 4-bromo-2-carbonylpyrrole in the presence of a catalyst. The resulting compound is then treated with methylamine to obtain this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit potent antitumor activity and can inhibit the growth of various cancer cell lines. Furthermore, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models. This compound has also been investigated for its potential use as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
4-bromo-N-cyclopentyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-14-7-8(12)6-10(14)11(15)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBMGENKZAGNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
![3-[(2,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504730.png)
![[1-[benzyl(methyl)amino]-1-oxopropan-2-yl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7504731.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7504745.png)

![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)


![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)

![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)

